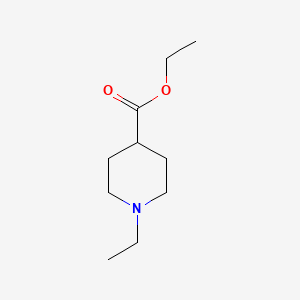

Ethyl 1-ethylpiperidine-4-carboxylate

描述

属性

IUPAC Name |

ethyl 1-ethylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-11-7-5-9(6-8-11)10(12)13-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFCAAUQJJZDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455368 | |

| Record name | Ethyl 1-ethylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24252-38-8 | |

| Record name | Ethyl 1-ethyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24252-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-ethylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 1-ethylpiperidine-4-carboxylate can be synthesized through several methods. One common method involves the esterification of 1-ethylpiperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the alkylation of piperidine-4-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

化学反应分析

Types of Reactions

Ethyl 1-ethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Ethyl 1-ethylpiperidine-4-carboxylic acid or 1-ethylpiperidin-4-one.

Reduction: Ethyl 1-ethylpiperidine-4-methanol or 1-ethylpiperidine-4-amine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 1-ethylpiperidine-4-carboxylate is used as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance biological activity. Notable applications include:

- Antimicrobial Agents : The compound has shown significant inhibitory effects against pathogens such as Mycobacterium tuberculosis and Streptococcus pneumoniae. The IC50 values for these pathogens are notably low, indicating high potency (see Table 1).

| Pathogen | Target | IC50 (μM) |

|---|---|---|

| Mycobacterium tuberculosis | Topoisomerase II | < 1 |

| Streptococcus pneumoniae | Topoisomerase IV | < 1 |

| Escherichia coli | Efflux Pump Inhibition | 10 |

- Anticancer Research : this compound has been investigated for its antiproliferative effects against leukemia cell lines. In studies, it demonstrated dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 to 15 μM depending on the specific subtype tested.

Case Study: Antiproliferative Effects on Leukemia Cells

In a controlled study involving various leukemia cell lines, derivatives of this compound were evaluated for their ability to inhibit cell growth. The results indicated that specific modifications to the piperidine structure could enhance efficacy against resistant cancer cells.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions can convert the ester group to alcohols or amines.

- Substitution Reactions : Nucleophilic substitution can replace the ethyl group with other functional groups.

These reactions expand its utility in creating diverse chemical entities for research and development.

Biological Research

This compound is also explored for its biological activities beyond antimicrobial and anticancer properties. Its mechanism of action includes:

- Topoisomerase Inhibition : Disruption of DNA replication processes in bacteria.

- Efflux Pump Inhibition : Enhancing the intracellular concentration of co-administered antibiotics.

- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases in cancer cells.

作用机制

The mechanism of action of ethyl 1-ethylpiperidine-4-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its biological effects through binding to specific targets and modulating their activity.

相似化合物的比较

Comparison with Structural Analogs

The following table and analysis highlight key structural, physicochemical, and functional differences between Ethyl 1-ethylpiperidine-4-carboxylate and its analogs.

Table 1: Comparative Overview of Piperidine Carboxylate Derivatives

Structural and Functional Differences

Ethyl Piperidine-4-Carboxylate (CAS 1126-09-6)

- Key Difference : Lacks the 1-ethyl substituent present in the target compound.

- Impact : Reduced steric hindrance at the 1-position may enhance solubility (log S = -1.2 predicted) and reactivity for nucleophilic substitutions .

- Application : Simpler structure makes it a preferred starting material for synthesizing piperidine-based inhibitors .

Ethyl 4-Oxo-1-Piperidinecarboxylate (CAS 29976-53-2)

- Key Difference : Contains a ketone group at the 4-position instead of an ethyl ester.

- Impact : The keto group enables condensation reactions (e.g., with hydrazines to form hydrazones) and serves as a precursor for heterocyclic compounds .

- Synthesis : Often prepared via oxidation of piperidine derivatives or through cyclization reactions .

Ethyl 1-(4-Nitrophenyl)piperidine-4-Carboxylate (CAS 216985-30-7)

- Key Difference : A nitro group at the 1-position para to the piperidine ring.

- Impact : The electron-withdrawing nitro group enhances electrophilicity, making this compound reactive in Suzuki couplings or reductions .

- Application: Potential use in nitroreductase-activated prodrugs due to its redox-sensitive substituent .

Ethyl 4-Hydroxypiperidine-1-Carboxylate (CAS 65214-82-6)

- Key Difference : Hydroxyl group at the 4-position.

- Impact : Increased polarity improves aqueous solubility (predicted log P = 0.8 vs. 1.5 for the target compound) .

- Safety: Classified as non-hazardous under standard laboratory conditions, contrasting with the target compound’s H302 warning .

Ethyl 1-Benzoylpiperidine-4-Carboxylate (CAS 136081-74-8)

- Key Difference : Benzoyl group at the 1-position.

- Synthesis : Prepared via benzoylation of piperidine intermediates under basic conditions .

生物活性

Ethyl 1-ethylpiperidine-4-carboxylate (EEC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EEC, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

EEC is classified as a piperidine derivative, characterized by the presence of an ethyl group at the 1-position and a carboxylate functional group at the 4-position. The molecular formula is with a molecular weight of approximately 185.27 g/mol. The compound can be synthesized through various methods, including classical organic synthesis and microwave-assisted techniques, which enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of EEC against various pathogens. For instance, EEC has shown significant inhibitory effects against Mycobacterium tuberculosis topoisomerase II and Streptococcus pneumoniae topoisomerase IV, surpassing the efficacy of traditional fluoroquinolone antibiotics . The high affinity towards these targets suggests that EEC could be a candidate for developing new antibacterial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Topoisomerase II | < 1 | |

| Streptococcus pneumoniae | Topoisomerase IV | < 1 | |

| Escherichia coli | Efflux Pump Inhibition | 10 |

Anticancer Activity

EEC has also been investigated for its antiproliferative effects in cancer cell lines. In one study, derivatives of piperidine compounds, including EEC, were evaluated for their ability to inhibit cell growth in leukemia subtypes. Results indicated that specific modifications to the piperidine structure could enhance efficacy against resistant cancer cells .

Case Study: Antiproliferative Effects on Leukemia Cells

In a controlled study involving various leukemia cell lines, EEC demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value ranging from 5 to 15 μM depending on the specific subtype tested. These findings support further exploration into EEC as a potential therapeutic agent for leukemia treatment.

The biological activity of EEC appears to be mediated through multiple mechanisms:

- Topoisomerase Inhibition : EEC's interaction with bacterial topoisomerases disrupts DNA replication processes, leading to cell death.

- Efflux Pump Inhibition : By inhibiting efflux pumps in bacteria such as E. coli, EEC enhances the intracellular concentration of co-administered antibiotics, making it a valuable adjuvant in antibiotic therapy .

- Cell Cycle Arrest : In cancer cells, EEC induces cell cycle arrest at specific phases, contributing to its antiproliferative effects.

常见问题

Q. How can bioactivity studies be designed to evaluate the compound’s pharmacological potential?

- Methodology :

- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using fluorometric methods.

- SAR Studies : Modify substituents (e.g., ethyl vs. benzyl groups) and correlate with activity.

- Toxicity Profiling : Use cell viability assays (e.g., MTT) on human cell lines. Reference PubChem bioactivity data for related piperidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。